N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methylthiophene with ethylene oxide to form the intermediate 2-(3-methylthiophen-2-yl)ethanol. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide
- N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide
- N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[3-(difluoromethyl)phenyl]ethanediamide
Uniqueness
The presence of the trifluoromethyl group in N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide distinguishes it from other similar compounds. This group significantly enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-9-5-6-25-13(9)12(22)8-20-14(23)15(24)21-11-4-2-3-10(7-11)16(17,18)19/h2-7,12,22H,8H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMJUJQZEKFJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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